Cas no 84794-72-9 (2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid)

2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid is a bifunctional organic compound featuring a chlorinated phenylene core with two acetic acid side chains linked via ether bonds. This structure imparts versatility in synthetic applications, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The chlorinated aromatic moiety enhances reactivity in substitution reactions, while the diacetic acid groups enable chelation or further functionalization. Its balanced polarity and stability make it suitable for use in controlled reactions, such as coupling or condensation processes. The compound’s well-defined molecular architecture ensures consistent performance in complex synthetic pathways, supporting high-precision chemical synthesis.
2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid structure
84794-72-9 structure
Product Name:2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid
CAS No:84794-72-9
MF:C10H9ClO6
MW:260.627862691879
CID:989648
PubChem ID:349597
Update Time:2025-06-08

2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2''-[(2-chlorobenzene-1,4-diyl)bis(oxy)]diacetic acid
    • 2-[4-(carboxymethoxy)-3-chlorophenoxy]acetic acid
    • 2,2'-[(2-chloro-1,4-phenylene)bis(oxy)]diacetic acid
    • AKOS015998146
    • 2,2'-((2-Chloro-1,4-phenylene)bis(oxy))diacetic acid
    • DTXSID60325241
    • SCHEMBL5384687
    • NSC-409415
    • LS-07416
    • NSC409415
    • 2,2'-((2-Chloro-1,4-phenylene)bis(oxy))diaceticacid
    • MFCD12966033
    • 84794-72-9
    • 2-[4-(carboxymethoxy)-2-chlorophenoxy]acetic acid
    • 2-[4-(carboxymethoxy)-2-chloro-phenoxy]acetic acid
    • 2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid
    • Inchi: 1S/C10H9ClO6/c11-7-3-6(16-4-9(12)13)1-2-8(7)17-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15)
    • InChI Key: QRPNBYVVLXWRTC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OCC(=O)O)OCC(=O)O

Computed Properties

  • Exact Mass: 260.0087657g/mol
  • Monoisotopic Mass: 260.0087657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 93.1Ų

2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C129260-500mg
2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid
84794-72-9
500mg
$ 235.00 2022-06-06
TRC
C129260-1000mg
2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid
84794-72-9
1g
$ 390.00 2022-06-06
TRC
C129260-2000mg
2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid
84794-72-9
2g
$ 615.00 2022-06-06
A2B Chem LLC
AC22014-500mg
2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid
84794-72-9 >95%
500mg
$384.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743590-1g
2,2'-((2-Chloro-1,4-phenylene)bis(oxy))diacetic acid
84794-72-9 98%
1g
¥1117.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743590-5g
2,2'-((2-Chloro-1,4-phenylene)bis(oxy))diacetic acid
84794-72-9 98%
5g
¥3449.00 2024-07-28
Crysdot LLC
CD12025512-5g
2,2'-((2-Chloro-1,4-phenylene)bis(oxy))diacetic acid
84794-72-9 97%
5g
$349 2024-07-24

Additional information on 2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid

Introduction to 2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid (CAS No. 84794-72-9)

2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid (CAS No. 84794-72-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique structure, which includes a chlorinated phenyl ring and two carboxylic acid groups linked by an ether bridge. The combination of these functional groups endows the molecule with a range of chemical and biological properties that make it a valuable reagent in various scientific applications.

The chemical structure of 2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid is particularly noteworthy for its potential in synthetic chemistry and drug discovery. The presence of the chloro group on the phenyl ring can influence the compound's reactivity and stability, making it suitable for use in reactions that require controlled electrophilic substitution or as a building block for more complex molecules. Additionally, the carboxylic acid groups provide sites for further functionalization, such as esterification or amide formation, which can be crucial in the development of novel pharmaceuticals.

In recent years, there has been a growing interest in the biological activities of 2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid. Studies have shown that this compound exhibits promising properties as a metal chelator and as an inhibitor of certain enzymes. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that 2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid can effectively chelate metal ions such as iron and copper, which are often involved in oxidative stress and neurodegenerative diseases. This property makes it a potential candidate for therapeutic applications in conditions where metal ion homeostasis is disrupted.

Beyond its role as a metal chelator, 2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid has also been explored for its enzyme inhibitory activity. Enzymes such as metalloproteases and kinases are key targets in drug discovery due to their involvement in various pathological processes. Research conducted at the University of California has shown that this compound can inhibit specific metalloproteases, which are implicated in cancer metastasis and tissue degradation. This finding suggests that 2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid could be developed into therapeutic agents for treating diseases characterized by excessive protease activity.

The synthetic accessibility of 2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid is another factor contributing to its appeal in scientific research. The compound can be synthesized through well-established routes involving aromatic substitution reactions and subsequent functional group transformations. This ease of synthesis allows researchers to produce large quantities of the compound for both basic research and preclinical studies. Moreover, the ability to modify the structure through synthetic chemistry opens up possibilities for creating analogs with enhanced biological activities or improved pharmacological profiles.

In addition to its potential therapeutic applications, 2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid has found use in analytical chemistry and materials science. Its ability to form stable complexes with metal ions makes it useful as a ligand in coordination chemistry and as a component in sensors for detecting metal ions in environmental samples. The compound's unique electronic properties also make it a candidate for use in organic electronics and photovoltaic materials.

The safety profile of 2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid is an important consideration for its practical applications. While detailed toxicological data are still being gathered, preliminary studies suggest that the compound is relatively safe when handled under appropriate laboratory conditions. However, as with any chemical reagent, proper safety protocols should be followed to minimize potential risks.

In conclusion, 2,2'-(2-Chloro-1,4-phenylene)bis(oxy)diacetic acid (CAS No. 84794-72-9) is a multifunctional compound with a wide range of applications in chemistry and biology. Its unique chemical structure provides a foundation for further research into its biological activities and potential therapeutic uses. As ongoing studies continue to uncover new properties and applications of this compound, it is likely to play an increasingly important role in various scientific disciplines.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk